5-氨基-1H-四唑钾盐

描述

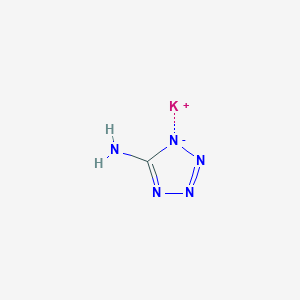

5-Amino-1H-tetrazole potassium salt is a chemical compound used as a reagent for the alkylation of organic compounds . It can be synthesized by reacting sodium with 5-amino-1H-tetrazole in the presence of dimethylformamide and ether . It is also a useful intermediate in the synthesis of alkylated aminotetrazoles and their derivatives .

Synthesis Analysis

5-Amino-1H-tetrazole can be synthesized through the action of nitrous acid on aminoguanidine, a process reported by Johannes Thiele in 1892 . The exact structure of the compound was not known at the time, although it was known to crystallize as a monohydrate .Molecular Structure Analysis

The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis

When the mass fraction of 5-amino-1H-tetrazole in the system is 10%, the maximum combustion temperature of the sample decreases by nearly 70 °C and the smoke concentration increases by 12.81% . The kinetic study also found that with a different mass fraction of 5-amino-1H-tetrazole in the system, the main reaction model of the mixed agent in the first, third, and fourth stages of pyrolysis changed significantly .Physical And Chemical Properties Analysis

5-Amino-1H-tetrazole potassium salt has a molecular formula of CH2KN5 and a molecular weight of 123.16 . It is a white solid that can be obtained both in anhydrous and hydrated forms . The compound has a particularly high nitrogen content of 80% .科学研究应用

Pyrotechnics and Colored Smoke Signals

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

Alkylation Reactions

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

- Enables the introduction of alkyl groups into various organic molecules, expanding the synthetic toolbox for chemists .

Synthon in Multicomponent Reactions

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

- Facilitates the synthesis of diverse heterocycles, contributing to drug discovery and materials science .

Combustion Enhancement

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

Tear Gas Formulation

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

安全和危害

未来方向

The results of a study show that adding an appropriate amount of the combustible agent 5-amino-1H-tetrazole to the combustion tear gas mixture can improve its combustion performance and smoking performance . This provides an important, new idea for the development of a new generation of safe, efficient, and environmentally friendly tear gas mixtures .

属性

IUPAC Name |

potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N5.K/c2-1-3-5-6-4-1;/h(H2-,2,3,4,5,6);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEURSHMDOFTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=N[N-]1)N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2KN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019341 | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Water or Solvent Wet Solid | |

| Record name | 2H-Tetrazol-5-amine, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

5-Amino-1H-tetrazole potassium salt | |

CAS RN |

136369-04-5 | |

| Record name | 2H-Tetrazol-5-amine, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)